molecular formula C18H22N2O2 B14989330 N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]benzamide

N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]benzamide

Cat. No.: B14989330
M. Wt: 298.4 g/mol
InChI Key: OYBCSTNTPBBEFP-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a dimethylamino group, a methoxyphenyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]benzamide typically involves the reaction of 2-(dimethylamino)ethylamine with 2-methoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to increase yield and purity. This may include the use of advanced purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the benzamide moiety to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens or alkylating agents can be used for substitution reactions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzamides depending on the substituent introduced.

Scientific Research Applications

N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]benzamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the benzamide moiety can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(dimethylamino)ethyl]benzamide
  • N-[2-(dimethylamino)ethyl]-1,8-naphthalimide
  • 2-(dimethylamino)ethyl methacrylate

Uniqueness

N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]benzamide is unique due to the presence of the methoxyphenyl group, which can impart specific electronic and steric properties to the molecule. This can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C18H22N2O2

Molecular Weight

298.4 g/mol

IUPAC Name

N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]benzamide

InChI

InChI=1S/C18H22N2O2/c1-20(2)16(15-11-7-8-12-17(15)22-3)13-19-18(21)14-9-5-4-6-10-14/h4-12,16H,13H2,1-3H3,(H,19,21)

InChI Key

OYBCSTNTPBBEFP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(CNC(=O)C1=CC=CC=C1)C2=CC=CC=C2OC

Origin of Product

United States

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